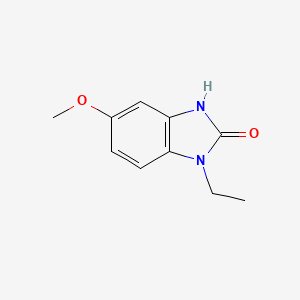
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a brominated indole derivative with a chloroethanone group attached to the indole ring. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 1H-indole-3-ylmethanone followed by chlorination. The reaction conditions typically require the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl₂).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the bromo and chloro positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced analogs, and various substituted indole compounds.
Aplicaciones Científicas De Investigación
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new drugs and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism by which 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one exerts its effects involves interactions with molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, leading to biological responses. The specific molecular targets and pathways depend on the derivatives and their intended applications.
Comparación Con Compuestos Similares
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one is compared with other similar compounds to highlight its uniqueness:
1-(4-bromo-1H-indol-3-yl)ethanone: Similar structure but lacks the chloroethanone group.
1-(4-bromo-1H-indol-3-yl)ethanol: Contains a hydroxyl group instead of the chloroethanone group.
1-(4-bromo-1H-indol-3-yl)acetic acid: Features an acetic acid group instead of the chloroethanone group.
These compounds differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities.
Propiedades
Número CAS |
1018637-71-2 |
|---|---|
Fórmula molecular |
C10H7BrClNO |
Peso molecular |
272.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



